molecular formula C17H11ClF2N6S B2949379 N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1189660-09-0

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2949379
CAS No.: 1189660-09-0
M. Wt: 404.82
InChI Key: FULXBOZBFCSOKK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule incorporates a 1,2,3-triazole core linked to a 1,2,4-thiadiazole ring, both of which are privileged scaffolds known to confer a wide range of biological activities. Compounds containing the 1,2,4-triazole nucleus, a structurally related heterocycle, are extensively documented to possess an extensive spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities . The specific molecular architecture of this compound, featuring both 4-chlorophenyl and 2,4-difluorophenyl substituents, is a common motif in drug discovery, as these groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The structural synergy between the triazole and thiadiazole rings makes this reagent a valuable intermediate for constructing more complex molecules and a candidate for screening in various biological assays. Researchers can utilize this compound as a key building block in the synthesis of novel chemical libraries or as a probe for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Its potential mechanisms of action are likely derived from the known bioactivities of its constituent heterocycles, which can include enzyme inhibition or receptor modulation. This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N6S/c1-9-15(23-25-26(9)14-7-4-11(19)8-13(14)20)16-22-17(27-24-16)21-12-5-2-10(18)3-6-12/h2-8H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXBOZBFCSOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the difluorophenyl and chlorophenyl groups. The final step involves the formation of the thiadiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Moieties

  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7)

    • Structure : Simplifies the target compound by removing the triazole and difluorophenyl groups.
    • Properties : Retains the thiadiazole-chlorophenyl backbone, which is associated with moderate bioactivity in pesticidal applications .
    • Key Difference : Lacks the triazole-difluorophenyl moiety, likely reducing binding diversity and potency compared to the target compound .
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

    • Structure : Features a thiadiazole ring with a 4-methylphenyl group at position 5 and a chlorobenzylidene Schiff base at position 2.
    • Activity : Demonstrated insecticidal and fungicidal effects, attributed to the conjugated aromatic system .
    • Key Difference : The Schiff base structure may limit stability under physiological conditions compared to the triazole-linked thiadiazole in the target compound .

Analogues with Triazole Moieties

  • 1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine (EN300-9208791) Structure: Contains a triazole ring with 2,4-difluorophenyl and methyl substituents. Key Difference: Absence of the thiadiazole component reduces heterocyclic diversity, possibly narrowing its biological targets .
  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

    • Structure : Combines a triazole with sulfanyl and trimethoxyphenyl groups.
    • Activity : Exhibits antifungal properties due to the –N–C–S unit and electron-rich trimethoxyphenyl group .
    • Key Difference : The sulfanyl and methoxy groups may confer different pharmacokinetic profiles compared to the target compound’s fluorinated substituents .

Hybrid Thiadiazole-Triazole Analogues

  • 3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine (CAS 1189418-72-1) Structure: Closely related to the target compound but substitutes the 2,4-difluorophenyl group with a 3,5-dimethoxyphenyl group. Key Difference: Dimethoxyphenyl vs. difluorophenyl substitution could modulate both activity and metabolic stability .

Biological Activity

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. The presence of halogen substituents (chlorine and fluorine) is significant as these groups often enhance biological activity and improve pharmacological profiles.

PropertyValue
Molecular FormulaC16H13ClF2N4S
Molecular Weight348.74 g/mol
CAS Number321431-62-3
Chemical StructureChemical Structure

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit promising antifungal properties. The compound has been evaluated for its efficacy against various fungal strains. A review highlighted that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

In vitro studies demonstrated that compounds with similar structures showed potent antifungal activity against resistant strains of Candida and Aspergillus species. The structure-activity relationship (SAR) suggests that modifications to the triazole ring can significantly affect antifungal potency .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed antibacterial activity that was significantly higher than traditional antibiotics like ampicillin .

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies and Research Findings

Several studies have documented the biological activities associated with triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that a related triazole compound exhibited an IC50 value in the nanomolar range against Candida albicans, indicating strong antifungal potential .
  • Antibacterial Properties : Another investigation revealed that derivatives containing the thiadiazole moiety showed enhanced activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values lower than 10 µg/mL .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to active sites of target enzymes involved in fungal and bacterial metabolism, thus providing insights into their mechanisms of action .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepConditionsYield (%)Purity (%)Reference
Triazole FormationMicrowave, 100°C, 30 min8595
Thiadiazole CyclizationPOCl₃, reflux, 3 hr7288
Final PurificationDMSO/water (2:1) recrystallization-99

Basic: What spectroscopic and crystallographic methods validate the compound's structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl, fluorophenyl groups) and confirms regiochemistry ().
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in ).
  • IR Spectroscopy : Confirms functional groups (e.g., triazole C=N stretches at ~1500 cm⁻¹) ().

Advanced Tip : For disordered structures (e.g., chlorophenyl rotamers), use SHELXL refinement with constraints ().

Advanced: How can computational methods predict the compound's reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., Gaussian 03 in ).
  • Molecular Docking : Screens against target proteins (e.g., antimicrobial targets in ).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (extrapolated from ’s bioactivity focus).

Q. Table 2: Computed Properties

PropertyValue (DFT)Relevance
Heat of Formation+248 kJ/molEnergetic stability
LogP3.2Membrane permeability

Advanced: How should researchers address contradictions in biological activity data?

Answer:

  • Dose-Response Analysis : Confirm activity thresholds (e.g., IC₅₀ values) across assays ().
  • Structural Analog Comparison : Compare with triazole-thiadiazole hybrids (e.g., ) to identify SAR trends.
  • Control Experiments : Test for off-target effects using knockout models (method extrapolated from ’s anti-leishmanial studies).

Example : If anti-fungal activity varies between studies, re-evaluate assay conditions (pH, incubation time) and compound solubility.

Basic: What are the key challenges in crystallizing this compound, and how are they resolved?

Answer:

  • Disorder in Bulky Groups : Chlorophenyl/difluorophenyl substituents may cause rotational disorder. Use SHELXL’s PART instruction to model split positions ().
  • Hydrogen Bonding : Intramolecular bonds (e.g., N–H⋯N) stabilize the structure but complicate packing. Grow crystals in DMF/EtOH mixtures for better resolution ().

Advanced: Which advanced NMR techniques resolve overlapping signals in complex spectra?

Answer:

  • 2D NMR (HSQC, HMBC) : Assigns ¹H-¹³C correlations for crowded regions (e.g., triazole-thiadiazole junction) ().
  • NOESY : Identifies spatial proximity between substituents (e.g., methyl and fluorophenyl groups) (method extrapolated from ’s structural studies).

Basic: What synthetic precursors are critical for constructing the triazole-thiadiazole core?

Answer:

  • Triazole Precursors : 1-(2,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ().
  • Thiadiazole Precursors : 5-Amino-1,2,4-thiadiazole derivatives ().
  • Coupling Agents : EDCI/HOBt for amide bond formation (method from ’s copolymer synthesis).

Advanced: How does substituent electronegativity (e.g., F, Cl) influence electronic properties?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases triazole ring electron deficiency, altering reactivity in nucleophilic substitutions ().
  • Hammett Constants : σₚ values (F: +0.06, Cl: +0.23) predict substituent impact on reaction rates (extrapolated from ’s SAR analysis).

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